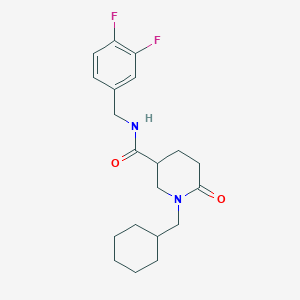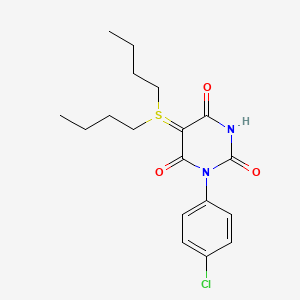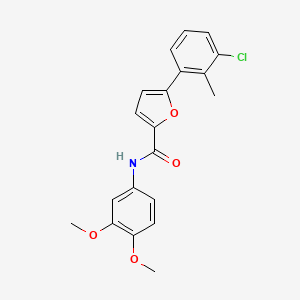![molecular formula C19H18N2O4 B4999132 5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4999132.png)
5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one, also known as MNAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it an attractive target for research and development. In
Scientific Research Applications
5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, this compound has been employed as a key intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and modulate the expression of various genes involved in inflammation and immune responses. In vivo studies have shown that this compound can reduce inflammation, pain, and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has a unique structure that makes it an attractive target for various research applications. However, one limitation is that this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential applications in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. Additionally, this compound can be used as a building block for the synthesis of novel organic materials with unique properties, which can have applications in various fields such as electronics, photonics, and energy storage.
Synthesis Methods
5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one can be synthesized through a multistep process involving the reaction of 4-nitroaniline with 4-methoxybenzaldehyde to form an intermediate product, which is then cyclized to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(4-nitroanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-19-8-2-13(3-9-19)14-10-16(12-18(22)11-14)20-15-4-6-17(7-5-15)21(23)24/h2-9,12,14,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLNTIXIXWTFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

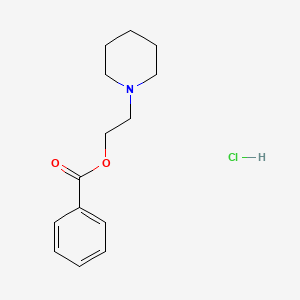
![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![2-{[(2-iodophenyl)amino]methylene}-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B4999068.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4999112.png)
![2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)
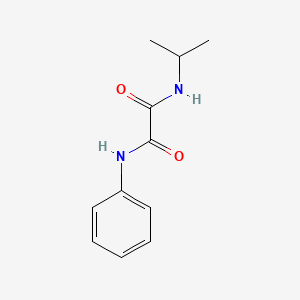
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)
